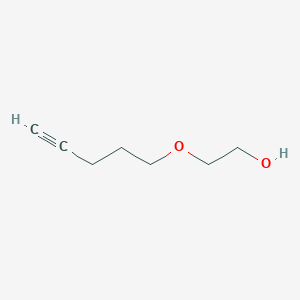
2-(Pent-4-yn-1-yloxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-4-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of an alkyne group and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is also known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yloxy)ethan-1-ol typically involves the reaction of 4-pentyn-1-ol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-yn-1-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of pent-4-ynoic acid or pent-4-ynal.
Reduction: Formation of pent-4-en-1-ol or pentane-1-ol.
Substitution: Formation of 2-(pent-4-yn-1-yloxy)ethyl halides or amines.
Scientific Research Applications
2-(Pent-4-yn-1-yloxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a building block in the synthesis of biologically relevant molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Pent-4-yn-1-yloxy)ethan-1-ol involves its ability to undergo various chemical transformations due to the presence of the alkyne and hydroxyl groups. These functional groups allow the compound to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: Similar structure but lacks the ethylene oxide moiety.
Propargyl alcohol: Contains a terminal alkyne group but lacks the extended carbon chain.
2-Propyn-1-ol: Similar alkyne functionality but with a shorter carbon chain.
Uniqueness
2-(Pent-4-yn-1-yloxy)ethan-1-ol is unique due to its combination of an alkyne group and an ethylene oxide moiety, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-pent-4-ynoxyethanol |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-9-7-5-8/h1,8H,3-7H2 |
InChI Key |
MHQBOGJUCOVNST-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


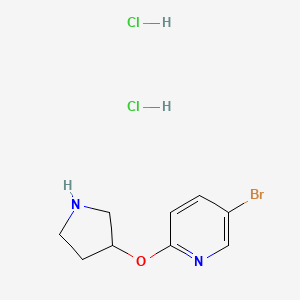
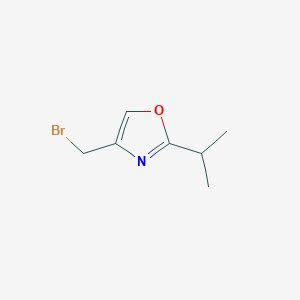

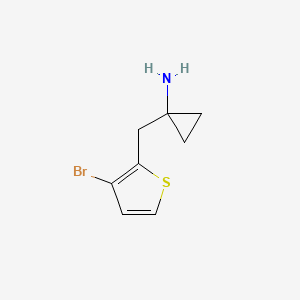

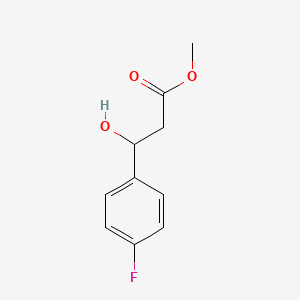
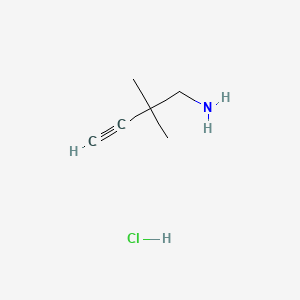
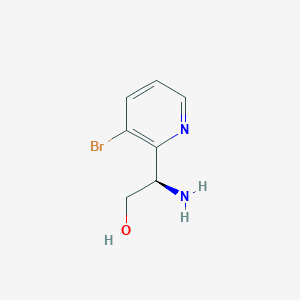
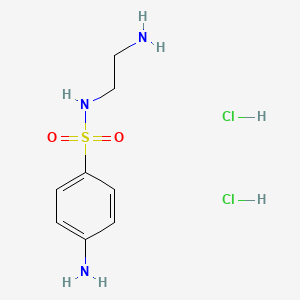
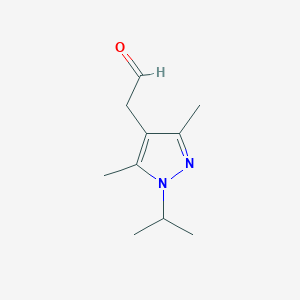
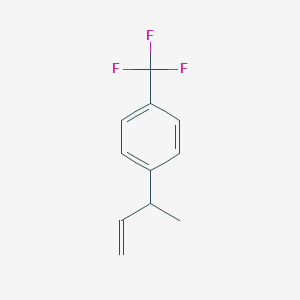
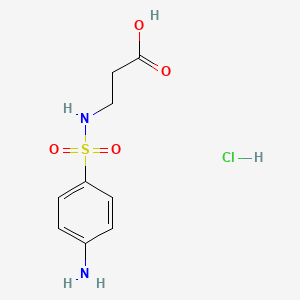
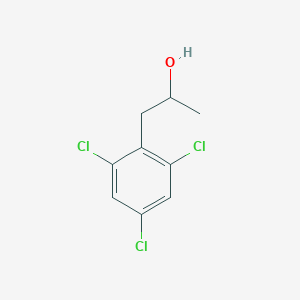
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
